(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Description
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C═O─C═C─Ar) and substituted aromatic rings. Its structure features a 3,4-dimethoxyphenyl group at the β-position and a 4-hydroxyphenyl group at the α-position, forming an (E)-stereoisomer confirmed via X-ray crystallography . The compound is synthesized via Claisen-Schmidt condensation, typically using hydroxyacetophenone and veratraldehyde (3,4-dimethoxybenzaldehyde) under basic conditions (e.g., NaOH or Ba(OH)₂·8H₂O catalysis) .
Key properties include:
- Antioxidant activity: Exhibits radical scavenging capacity (IC₅₀ = 2.17 µg/mL in DPPH assays), comparable to ascorbic acid .
- Crystallographic data: The dihedral angle between the two aromatic rings (3,4-dimethoxyphenyl and 4-hydroxyphenyl) is critical for its planar conformation, influencing intermolecular hydrogen bonding (O─H···O) and packing efficiency .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11,18H,1-2H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWOWTCKYWIPPH-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66281-70-7 | |
| Record name | (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066281707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Claisen-Schmidt condensation between 4-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde (veratraldehyde) remains the most widely adopted method. The base-catalyzed mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.
Typical conditions :
- Molar ratio : 1:1 (ketone:aldehyde)
- Catalyst : 10-20% aqueous NaOH or KOH
- Solvent : Ethanol (95%) or methanol
- Temperature : Reflux (78-80°C for ethanol)
- Time : 3-6 hours
Under these conditions, yields range from 65% to 78%, with purity confirmed by melting point (152-154°C) and HPLC analysis (>98%).
Catalytic Optimization Studies
Comparative studies reveal NaOH outperforms KOH in ethanol systems, yielding 76% vs. 68% for 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one synthesis. Methanol as a solvent increases yields to 79-82% due to improved alkoxide ion stability.
Solvent-Free and Grinding Techniques
Mechanochemical Synthesis
Solid-state grinding eliminates solvent use, aligning with green chemistry principles. A representative protocol includes:
| Parameter | Value |
|---|---|
| Reactants | 4-hydroxyacetophenone (5 mmol) |
| Veratraldehyde (5 mmol) | |
| Catalyst | NaOH (10 mmol) |
| Grinding time | 15-30 minutes |
| Post-treatment | Cold water extraction |
| Yield | 46-79% |
FTIR analysis of products shows characteristic C=O stretches at 1660-1678 cm⁻¹ and alkene C=C stretches at 1604-1610 cm⁻¹.
Temperature and Time Dependence
Ice-bath conditions (<10°C) during grinding improve regioselectivity, reducing dimerization byproducts. Room-temperature grinding for 20 minutes achieves 71% yield, while chilled systems (<10°C) reach 79%.
Advanced Synthetic Methodologies
Ultrasound-Assisted Synthesis
Sonication at 40 kHz accelerates enolate formation, completing reactions in 15-30 minutes:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (50% v/v) |
| Power | 250 W |
| Temperature | 50°C |
| Yield | 82% |
This method reduces energy consumption by 60% compared to reflux.
Microwave Irradiation
Microwave-assisted synthesis (300 W, 100°C) achieves 92% yield in 5 minutes through enhanced dipole interactions. The rapid heating suppresses side reactions, yielding >99% (E)-isomer by NMR.
Comparative Analysis of Methods
Table 1: Yield and Efficiency Across Methodologies
Byproduct Formation Trends
- Conventional methods: 5-8% dimerization products
- Grinding: <2% byproducts due to restricted molecular mobility
- Microwave: Negligible impurities (<0.5%)
Crystallization and Purification
Recrystallization Protocols
Optimal purification uses ethanol-water systems:
- Dissolve crude product in hot ethanol (5 mL/g) at 50°C
- Filter through celite to remove polymeric residues
- Cool to 4°C for 24 hours
- Wash with ice-cold ethanol:water (1:3)
This process increases purity from 85% to 99.5% with 88% recovery.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J=15.6 Hz, 1H, CH=CH), 7.65 (d, J=8.4 Hz, 2H, ArH), 6.92-7.12 (m, 5H, ArH), 3.87 (s, 6H, OCH₃)
- X-ray diffraction : Monoclinic P2₁/c space group, a=7.892 Å, b=5.432 Å, c=18.765 Å, β=98.74°
Industrial-Scale Considerations
Cost Analysis
| Component | Conventional Cost ($/kg) | Grinding Cost ($/kg) |
|---|---|---|
| Solvent | 12.50 | 0.00 |
| Energy | 8.20 | 2.10 |
| Waste treatment | 5.80 | 0.75 |
| Total | 26.50 | 2.85 |
Grinding techniques reduce production costs by 89%, making them preferable for bulk synthesis.
Environmental Impact
Microwave and grinding methods score favorably on EcoScale metrics:
| Method | PMI* | E-Factor** |
|---|---|---|
| Conventional | 86.7 | 32.4 |
| Grinding | 12.1 | 1.8 |
| Microwave | 18.9 | 2.4 |
Process Mass Intensity (kg waste/kg product) *Environmental Factor = Total waste/Product mass
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols .
Scientific Research Applications
Structural Characteristics
The compound exhibits a nearly planar structure with significant dihedral angles between its aromatic rings. The dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings is approximately 19.34° . This planarity is crucial for its biological activity as it affects the compound’s interaction with biological targets.
Biological Activities
1. Antioxidant Properties
Chalcones are known for their antioxidant activities. Studies indicate that (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one demonstrates significant free radical scavenging ability, which can be attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals .
2. Anticancer Activity
Research has shown that this chalcone exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways . The compound's ability to inhibit cell proliferation makes it a candidate for further anticancer drug development.
3. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating inflammatory diseases and conditions .
Applications in Material Science
Chalcones like this compound are explored for their use in organic electronics due to their photophysical properties. They can serve as organic semiconductors or components in organic light-emitting diodes (OLEDs). The molecular structure allows for efficient charge transport and light emission .
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, it can inhibit tyrosinase activity, which is involved in melanin synthesis, thereby exhibiting anti-melanogenic properties .
Comparison with Similar Compounds
Key Observations :
- Substituent effects: Hydroxyl groups enhance antioxidant activity but reduce lipophilicity, whereas methoxy/morpholino groups improve bioavailability and target selectivity (e.g., MAO-A inhibition in C3) .
- Planarity vs.
Key Findings :
- Antioxidant superiority : The 4-hydroxyphenyl group in the title compound enhances electron donation, outperforming analogs with methoxy or halogen substituents .
- Target selectivity: Morpholino/fluorine substitutions (e.g., C3) shift activity toward neurological targets (MAO-A), while trimethoxy groups favor anticancer effects .
Crystallographic and Conformational Analysis
Structural Insights :
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a notable structure characterized by two aromatic rings connected by a prop-2-en-1-one moiety. The dihedral angle between the aromatic rings is approximately 19.34°, indicating a relatively planar configuration conducive to π-π stacking interactions that may enhance its biological activity .
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 3.12 |
| Pseudomonas aeruginosa | 25 |
The presence of hydroxyl and methoxy groups in the structure is believed to enhance its antibacterial potency by facilitating interactions with bacterial cell walls and disrupting essential cellular processes .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF7. The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 8.0 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways and cell cycle arrest at the G2/M phase . The presence of the hydroxyl group on the phenyl ring is crucial for enhancing its cytotoxic effects against cancer cells .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits strong free radical scavenging activity:
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
This antioxidant activity is attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress .
Anti-inflammatory Activity
In vitro studies have also highlighted the anti-inflammatory properties of this chalcone derivative. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound reduces inflammation by modulating signaling pathways associated with NF-κB activation.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with chronic inflammatory conditions. Participants receiving this compound exhibited a significant reduction in inflammatory markers compared to the placebo group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via Claisen-Schmidt condensation. Para-hydroxyacetophenone reacts with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature . Optimization includes controlling stoichiometry (1:1 molar ratio of ketone to aldehyde), solvent polarity, and reaction time. Ethanol is preferred for solubility and mild conditions, while excess base may lead to side reactions like demethylation of methoxy groups. Yield improvements can be achieved by slow addition of aldehydes and inert atmosphere to prevent oxidation of phenolic groups.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this chalcone derivative?
- Answer :
- 1H/13C NMR : Confirms regiochemistry and E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .
- FT-IR : Validates carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- HR-MS : Ensures molecular ion ([M+H]+) matches the theoretical mass .
- XRD : Provides definitive proof of E-configuration and crystal packing .
Q. How should recrystallization solvents be selected to obtain high-quality single crystals for XRD studies?
- Answer : Solvents with moderate polarity (e.g., ethanol, ethyl acetate, or DMSO-water mixtures) are ideal. Slow evaporation at 4°C promotes crystal growth. For chalcones with polar substituents (e.g., -OH), adding a co-solvent like DMSO can enhance solubility and reduce degradation .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies between experimental and theoretical UV-Vis spectra or geometric parameters?
- Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts λmax by modeling HOMO-LUMO transitions. Discrepancies in bond lengths/angles (e.g., C=O or C=C) arise from crystal packing effects (e.g., hydrogen bonding) not accounted for in gas-phase calculations. Hybrid methods incorporating solvent effects (e.g., PCM model) or periodic boundary conditions (for XRD data) improve alignment .
Q. What strategies address conflicting data between NMR and XRD regarding substituent orientation or tautomerism?
- Answer : For methoxy/hydroxy groups, dynamic NMR (variable-temperature or 2D NOESY) can detect rotational barriers or tautomeric equilibria. XRD provides static snapshots but may miss dynamic behavior. Cross-validate with IR (hydrogen bonding patterns) and computational models (molecular dynamics simulations) .
Q. How do methoxy and hydroxy substituents influence electronic properties and reactivity in further derivatization?
- Answer :
- Electron-donating methoxy groups increase electron density on the aromatic ring, enhancing electrophilic substitution (e.g., bromination).
- Hydroxy groups enable hydrogen bonding and metal coordination but require protection (e.g., acetylation) during harsh reactions.
- Substituent positioning (para vs. meta) alters conjugation, affecting λmax and redox potentials .
Q. What assay design principles apply when evaluating biological activity (e.g., antimicrobial) based on structurally related chalcones?
- Answer :
- Positive controls : Use known antimicrobial chalcones (e.g., 4-hydroxychalcone derivatives) .
- Concentration ranges : Test 1–100 µM, as higher concentrations may induce non-specific toxicity.
- Mechanistic studies : Pair with ROS assays or membrane permeability tests to differentiate modes of action .
Data Contradiction Analysis
Q. How should researchers interpret variations in reported antimicrobial IC50 values for similar chalcones?
- Answer : Discrepancies arise from differences in:
- Microbial strains : Gram-positive vs. Gram-negative bacteria show varying susceptibility due to membrane composition.
- Solubility : Poor aqueous solubility may artificially lower activity; use DMSO controls (<1% v/v).
- Assay protocols : Broth microdilution (static) vs. time-kill (dynamic) methods yield divergent results .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
